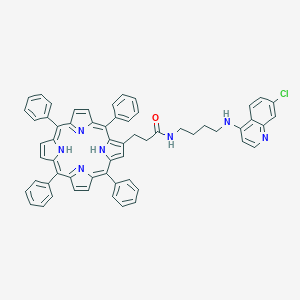

5-Tppq

Description

Properties

CAS No. |

130170-25-1 |

|---|---|

Molecular Formula |

C60H48ClN7O |

Molecular Weight |

918.5 g/mol |

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |

InChI |

InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |

InChI Key |

HVKNBFFFOAWHFP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |

Synonyms |

5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |

Origin of Product |

United States |

Foundational & Exploratory

Pyrroloquinoline Quinone (PQQ) and Its Pivotal Role in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrroloquinoline quinone (PQQ), a novel vitamin-like compound, has garnered significant attention for its profound effects on mitochondrial function and, by extension, cellular respiration. This technical guide provides an in-depth exploration of the molecular mechanisms through which PQQ influences cellular energy production, with a focus on its role in mitochondrial biogenesis, its antioxidant properties, and its capacity as a redox cofactor.

PQQ as a Modulator of Cellular Respiration

PQQ's primary influence on cellular respiration stems from its ability to enhance mitochondrial function and efficiency. It achieves this through several key mechanisms:

-

Stimulation of Mitochondrial Biogenesis: PQQ is a potent activator of mitochondrial biogenesis, the process of generating new mitochondria. This leads to an increased number of mitochondria within cells, thereby enhancing their overall respiratory capacity.[1][2][3]

-

Enhancement of ATP Synthesis: By optimizing mitochondrial function, PQQ contributes to increased production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][5][6]

-

Antioxidant Protection: PQQ possesses powerful antioxidant properties, protecting mitochondria from oxidative damage caused by reactive oxygen species (ROS), which are byproducts of cellular respiration. This protective role helps maintain the integrity and efficiency of the electron transport chain.[4]

-

Redox Cofactor Activity: PQQ functions as a redox cofactor for various enzymes, participating in essential energy-related metabolic pathways.[4][7][8]

The PQQ-Mediated Signaling Pathway for Mitochondrial Biogenesis

The stimulation of mitochondrial biogenesis by PQQ is primarily mediated through the activation of the PGC-1α signaling pathway.[9][10][11]

The key molecular events in this pathway are:

-

Activation of CREB: PQQ initiates the signaling cascade by stimulating the phosphorylation of the cAMP response element-binding protein (CREB) at serine 133.[9][12][13]

-

Upregulation of PGC-1α: Activated CREB then binds to the promoter of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, leading to increased expression of PGC-1α mRNA and protein.[9][12][14]

-

Activation of Nuclear Respiratory Factors (NRFs): PGC-1α co-activates nuclear respiratory factors NRF-1 and NRF-2.[9][15]

-

Expression of Mitochondrial Transcription Factors: NRFs, in turn, stimulate the expression of mitochondrial transcription factor A (Tfam), as well as TFB1M and TFB2M, which are essential for the replication and transcription of mitochondrial DNA (mtDNA).[9]

This cascade of events culminates in the synthesis of new mitochondrial components and the formation of new, functional mitochondria.

Quantitative Data on PQQ's Effects on Cellular Respiration

The following tables summarize quantitative data from key studies investigating the impact of PQQ on markers of mitochondrial function and biogenesis.

Table 1: Effect of PQQ on Mitochondrial Biogenesis Markers in Mouse Hepatocytes

| Marker | PQQ Concentration (µM) | Incubation Time (h) | Fold Increase (vs. Control) | Reference |

| Citrate Synthase Activity | 10 - 30 | 24 - 48 | ~1.5 - 2.0 | [9] |

| Cytochrome c Oxidase Activity | 10 - 30 | 24 - 48 | ~1.5 - 2.0 | [9] |

| Mitotracker Staining | 10 - 30 | 24 - 48 | Increased | [9] |

| Mitochondrial DNA Content | 10 - 30 | 24 - 48 | Increased | [9] |

| Cellular Oxygen Respiration | 10 - 30 | 24 - 48 | Increased | [9] |

Table 2: Effect of PQQ on ATP and NAD Levels in Visual System Tissues in vivo

| Tissue | PQQ Dosage (mg/kg) | Time Post-Injection (h) | Change in ATP Levels | Reference |

| Retina | 20 | 24, 48, 72 | Significant Increase | [6][16] |

| Optic Nerve | 20 | 24 | Significant Increase | [6][16] |

| Superior Colliculus | 20 | 24, 48, 72 | Significant Increase | [6][16] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to assess the role of PQQ in cellular respiration.

This assay measures the activity of citrate synthase, a key enzyme in the Krebs cycle and a reliable marker of mitochondrial content.

-

Principle: The assay is based on the reaction of oxaloacetate and acetyl-CoA to form citrate and Coenzyme A-SH. The sulfhydryl group of Coenzyme A reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

-

Protocol Outline:

-

Prepare cell lysates from control and PQQ-treated cells.

-

Prepare a reaction mixture containing triethanolamine buffer, DTNB, acetyl-CoA, and Triton X-100.

-

Add cell lysate to the reaction mixture.

-

Initiate the reaction by adding oxaloacetate.

-

Measure the rate of increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate citrate synthase activity based on the molar extinction coefficient of TNB.

-

Cellular respiration rates are a direct measure of mitochondrial function. These are often measured using extracellular flux analyzers.

-

Principle: A specialized instrument, such as a Seahorse XF Analyzer, measures the oxygen consumption rate (OCR) of cells in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), different parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Protocol Outline:

-

Seed control and PQQ-treated cells in a specialized microplate.

-

Incubate the cells under standard conditions.

-

Prior to the assay, replace the culture medium with a specific assay medium.

-

Place the microplate in the extracellular flux analyzer.

-

Measure the basal OCR.

-

Sequentially inject mitochondrial inhibitors and measure the corresponding changes in OCR.

-

Analyze the data to determine the different respiratory parameters.

-

An increase in mtDNA content is indicative of mitochondrial biogenesis.

-

Principle: Quantitative polymerase chain reaction (qPCR) is used to determine the relative amount of mtDNA compared to nuclear DNA (nDNA). Primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B2M) are used.

-

Protocol Outline:

-

Extract total DNA from control and PQQ-treated cells.

-

Perform qPCR using primers for both a mitochondrial and a nuclear gene.

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.

-

Cellular ATP levels reflect the energy-producing capacity of the mitochondria.

-

Principle: ATP levels are commonly measured using a luciferase-based assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

-

Protocol Outline:

-

Lyse control and PQQ-treated cells to release ATP.

-

Add a reagent containing luciferase and luciferin to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Determine the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.[17][18]

-

Conclusion

Pyrroloquinoline quinone plays a significant and multifaceted role in cellular respiration. Its ability to stimulate mitochondrial biogenesis through the CREB/PGC-1α signaling pathway, coupled with its potent antioxidant and redox cofactor activities, positions PQQ as a critical molecule for maintaining and enhancing cellular energy metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of PQQ and its potential therapeutic applications in conditions associated with mitochondrial dysfunction.

References

- 1. How PQQ Regrows Mitochondria In Aging Cells - Life Extension [lifeextension.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. ndnr.com [ndnr.com]

- 4. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrroloquinoline Quinone (PQQ) Attenuates Hydrogen Peroxide-Induced Injury Through the Enhancement of Mitochondrial Function in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrroloquinoline quinone drives ATP synthesis in vitro and in vivo and provides retinal ganglion cell neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic and Biochemical Effects of Pyrroloquinoline Quinone (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 11. PQQ – activator of PGC-1alpha, SIRT3 and mitochondrial biogenesis - AGINGSCIENCES™ - Anti-Aging Firewalls™ [anti-agingfirewalls.com]

- 12. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrroloquinoline Quinone (PQQ): A Technical Guide to Natural Sources and Biosynthesis

Abstract: Pyrroloquinoline quinone (PQQ) is a redox-active o-quinone that functions as a crucial cofactor for several bacterial dehydrogenases. While not synthesized by eukaryotes, it is present in a wide array of dietary sources and is implicated in various physiological processes, including mitochondrial biogenesis and antioxidant defense, making it a compound of significant interest for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of the natural distribution of PQQ, its intricate biosynthetic pathway in prokaryotes, and detailed experimental methodologies for its analysis.

Natural Sources of Pyrroloquinoline Quinone

PQQ is found ubiquitously in nature, with varying concentrations across different food groups. Eukaryotic organisms are believed to acquire PQQ through their diet.[1][2] The highest concentrations are generally observed in fermented products and certain plant-based foods.[3][4] Quantitative analysis reveals PQQ levels typically in the range of nanograms per gram (ng/g) or nanograms per milliliter (ng/mL) of foodstuff.[4][5]

Quantitative Distribution of PQQ in Foods

The following table summarizes the concentration of free PQQ found in various common foods, as determined by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Food Category | Food Item | PQQ Concentration (ng/g or ng/mL) | Reference(s) |

| Fermented Products | Natto (Fermented Soybeans) | 61.0 | [6] |

| Miso | 17.0 | [6] | |

| Tofu | 24.0 | [6] | |

| Vegetables | Parsley | 34.0 | [6] |

| Green Pepper | 28.0 | [6] | |

| Spinach | 7.0 | [6] | |

| Cabbage | 7.0 | [6] | |

| Celery | 7.0 | [7] | |

| Carrot | 6.0 | [6] | |

| Tomato | 9.0 | [6] | |

| Potato | 18.0 | [6] | |

| Fruits | Kiwi | 27.0 | [6] |

| Papaya | 27.0 | [6] | |

| Banana | 14.0 | [6] | |

| Orange | 8.0 | [6] | |

| Apple | 11.0 | [6] | |

| Beverages | Green Tea | 30.0 | [6] |

| Oolong Tea | 30.0 | [6] | |

| Coffee | 1.0 | [6] | |

| Sake | 3.7 | [6] | |

| Beer | 3.8 | [6] | |

| Dairy & Animal | Human Milk | 140 - 180 | [8] |

| Cow's Milk (Skim) | 3.4 - 10.0 | [6][8] | |

| Egg Yolk | 7.0 - 18.0 | [6][8] |

Biosynthesis of PQQ in Prokaryotes

The biosynthesis of PQQ is a complex enzymatic process unique to bacteria.[9] It is derived from a ribosomally synthesized precursor peptide, PqqA, through a series of post-translational modifications.[10] In organisms like Klebsiella pneumoniae, the pathway requires a cluster of at least six genes, pqqA through pqqF, often organized in an operon.[11][12]

Key Genes and Proteins in the PQQ Biosynthesis Pathway

-

pqqA: Encodes a small precursor peptide (22-29 amino acids) that contains highly conserved glutamate (Glu) and tyrosine (Tyr) residues, which serve as the building blocks for the PQQ molecule.[13][14]

-

pqqB: The function of PqqB is not fully elucidated but it is not directly required for biosynthesis. It may act as a carrier protein responsible for transporting the completed PQQ cofactor across the plasma membrane into the periplasm or facilitate its release from the PqqC enzyme.[11]

-

pqqC: Encodes a cofactorless oxidase that catalyzes the final, eight-electron oxidation step in the pathway.[11][13] This crucial step converts the intermediate 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ) into the final PQQ molecule.[12][15]

-

pqqD: Encodes a small chaperone-like protein. PqqD is essential for the function of PqqE, likely by presenting the PqqA peptide in the correct conformation for modification.[13][15]

-

pqqE: Encodes a radical S-adenosylmethionine (SAM) enzyme. PqqE is responsible for catalyzing the initial and mechanistically challenging step: the formation of a new C-C bond to cross-link the side chains of the glutamate and tyrosine residues within the PqqA peptide.[10][11]

-

pqqF: Encodes a peptidase that recognizes the modified PqqA peptide and proteolytically excises the cross-linked Glu-Tyr di-amino acid precursor from the peptide backbone.[11][16]

PQQ Biosynthesis Signaling Pathway

The synthesis of PQQ from the PqqA precursor peptide is a multi-step enzymatic cascade. The process begins with the formation of a crucial carbon-carbon bond between the precursor amino acids, followed by proteolytic cleavage, spontaneous cyclization, and a final oxidation to yield the mature cofactor.

References

- 1. Levels of pyrroloquinoline quinone in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. santabiotech.com [santabiotech.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. PQQ Supplements: Benefits, Side Effects, and More [webmd.com]

- 8. Pyrroloquinoline quinone: Food sources, benefits and side effects_Chemicalbook [chemicalbook.com]

- 9. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrroloquinoline quinone - Wikipedia [en.wikipedia.org]

- 11. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Distribution and Properties of the Genes Encoding the Biosynthesis of the Bacterial Cofactor, Pyrroloquinoline Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional analysis of pqqD and study of the regulation of pyrroloquinoline quinone biosynthesis in Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

PQQ as a Bacterial Growth Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ) is a redox cofactor for a class of bacterial dehydrogenases, known as quinoproteins, that are pivotal in the metabolism of various alcohols and sugars.[1][2] While some bacteria can synthesize PQQ de novo through the pqqA-G gene cluster, others rely on scavenging this vital molecule from their environment.[1][3] This guide provides an in-depth technical overview of PQQ's role as a bacterial growth factor, detailing its impact on bacterial physiology, the underlying molecular mechanisms, and relevant experimental methodologies. Quantitative data from key studies are summarized, and detailed protocols for foundational experiments are provided. Furthermore, critical signaling and metabolic pathways involving PQQ are visualized using Graphviz diagrams to facilitate a deeper understanding of its function.

PQQ's Role in Bacterial Growth and Metabolism

PQQ's primary role as a growth factor stems from its function as a cofactor for dehydrogenases, particularly glucose dehydrogenase (GDH) and alcohol dehydrogenases.[2][4] These enzymes are crucial for the direct oxidation of their substrates in the periplasm, feeding electrons into the respiratory chain and generating proton motive force for ATP synthesis.

Energy Metabolism

In many Gram-negative bacteria, PQQ-dependent glucose dehydrogenase (PQQ-GDH) catalyzes the oxidation of glucose to gluconic acid in the periplasm.[5][6] This process allows bacteria to utilize glucose as an energy source, especially under conditions where the primary phosphotransferase system (PTS) is absent or non-functional. For instance, PTS-deficient Escherichia coli mutants can grow on glucose only in the presence of external PQQ.

Phosphate Solubilization

The production of gluconic acid via PQQ-GDH plays a vital ecological role in phosphate solubilization.[5][7] Many soil bacteria, such as those from the genus Pseudomonas, utilize this mechanism to dissolve mineral phosphates, making phosphorus available for themselves and for plants in a symbiotic relationship.[5][8] The addition of exogenous PQQ has been shown to significantly increase the rate of phosphate solubilization by Pseudomonas putida KT2440.[5]

Growth Kinetics

The presence of PQQ can significantly impact bacterial growth kinetics. In Acetobacter aceti, the addition of PQQ at concentrations as low as picograms per milliliter has been shown to reduce the lag phase of growth, suggesting a role in the initiation of cell reproduction.[3] Studies on engineered endophytic bacteria have demonstrated that the ability to produce PQQ confers a significant growth advantage. Bacillus subtilis strains engineered to produce PQQ exhibited a nearly two-fold higher optical density in the stable phase compared to the control strain.[9][10]

Quantitative Data on PQQ's Effects

The following tables summarize quantitative data from studies investigating the effects of PQQ on bacterial growth and related metabolic activities.

Table 1: Effect of PQQ Production on Bacterial Growth

| Bacterial Strain | Condition | Growth Metric (OD) | Fold Change vs. Control | Reference |

| Bacillus subtilis RM125 | Engineered with PQQ synthesis genes | ~1.6 (stable phase) | ~2.0 | [9][10] |

| Bacillus subtilis RM125 | Control (without PQQ genes) | ~0.8 (stable phase) | 1.0 | [9][10] |

Table 2: PQQ Production and PQQ-Dependent Enzyme Activity in Pseudomonas putida KT2440

| Growth Condition (Carbon Source) | PQQ Concentration in Supernatant (nM) | Glucose Dehydrogenase Specific Activity (U/mg protein) | Reference |

| Glucose | 105.3 ± 10.1 | 0.48 ± 0.02 | [5] |

| Glycerol | 33.7 ± 4.5 | 0.05 ± 0.01 | [5] |

| Citrate | 27.0 ± 2.7 | 0.03 ± 0.01 | [5] |

| LB Medium | 57.3 ± 4.7 | 0.12 ± 0.01 | [5] |

Table 3: Effect of Exogenous PQQ on Phosphate Solubilization by Pseudomonas putida KT2440

| Treatment | Rate of Phosphate Solubilization (mg/L/h) during late exponential phase | % Increase with PQQ | Reference |

| No exogenous PQQ | 4.4 | N/A | [5] |

| + 10 µM PQQ | 5.4 | 22.7% | [5] |

Signaling and Metabolic Pathways

PQQ Biosynthesis Pathway

PQQ is synthesized from the precursor peptide PqqA, which contains conserved glutamate and tyrosine residues.[11] The biosynthesis involves a series of enzymatic modifications carried out by proteins encoded by the pqq gene cluster.[1][11]

PQQ-Dependent Glucose Oxidation and Transport

Bacteria that cannot synthesize PQQ can import it from the environment using high-affinity transporters like PqqU.[3] Once in the periplasm, PQQ associates with apo-glucose dehydrogenase to form the active holoenzyme, which then oxidizes glucose.

References

- 1. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Pyrroloquinoline Quinone Is a Plant Growth Promotion Factor Produced by Pseudomonas fluorescens B16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Periplasmic PQQ-dependent glucose oxidation in free-living and symbiotic rhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of an Engineered Bacterial Endophyte: Promoting Plant Growth Through Pyrroloquinoline Quinone (PQQ) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrroloquinoline Quinone (PQQ) Redox Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline quinone (PQQ), a small quinone molecule, is a potent redox cofactor with significant implications for cellular metabolism, antioxidant defense, and cell signaling.[1][2] Initially discovered as a cofactor for bacterial dehydrogenases, its vitamin-like properties and physiological importance in mammals have garnered substantial research interest.[3][4] This technical guide provides a comprehensive overview of the PQQ redox cycle's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. PQQ's remarkable stability allows it to participate in thousands of redox cycles, making it a highly efficient catalyst in biological systems.[5]

The Core Mechanism: PQQ Redox Cycling

The fundamental activity of PQQ lies in its ability to accept electrons from a reduced substrate and subsequently transfer them to an electron acceptor, thereby undergoing a reversible oxidation-reduction (redox) cycle. This process can be simplified into two key steps:

-

Reduction of PQQ: The oxidized form of PQQ (PQQ_ox_) accepts electrons (and associated protons) from a substrate, such as glucose or an alcohol, becoming reduced to PQQH₂.[1] This reaction is often catalyzed by a class of enzymes known as quinoproteins, for which PQQ serves as the prosthetic group.[6]

-

Re-oxidation of PQQH₂: The reduced PQQ (PQQH₂) donates its electrons to an electron acceptor, which can be molecular oxygen or a component of an electron transport chain, regenerating the oxidized PQQ for another cycle.[1]

This continuous cycling allows a small amount of PQQ to facilitate a significant number of catalytic conversions.[1]

The redox cycle of PQQ can be visualized as follows:

Caption: The PQQ redox cycle, illustrating the oxidation of a substrate and reduction of an electron acceptor.

Quantitative Data

The efficiency of the PQQ redox cycle and the enzymes involved can be quantified through various parameters.

Redox Potentials of PQQ

The redox potential of PQQ is a key determinant of its electron transfer capabilities. These values can vary depending on the environment (e.g., in solution versus bound to an enzyme).

| Parameter | Value (vs. Ag/AgCl) | Conditions | Reference |

| Free PQQ | |||

| Midpoint Potential (E_m_) | -125 mV | pH 7.0 | [7] |

| PQQ in Pyranose Dehydrogenase | |||

| Midpoint Potential (E₁) | -63 ± 4 mV | pH 6.0 | [8] |

| Midpoint Potential (E₂) | -208 ± 2 mV | pH 6.0 | [8] |

Kinetic Parameters of PQQ-Dependent Enzymes

The catalytic efficiency of PQQ-dependent enzymes is described by their kinetic constants. The following table summarizes key parameters for PQQ-dependent soluble glucose dehydrogenase (sGDH).

| Parameter | Value | Enzyme/Conditions | Reference |

| PQQ Binding to apo-sGDH | |||

| Association Rate Constant (k_on_) | (1.08 ± 0.05) x 10⁶ M⁻¹s⁻¹ | Acinetobacter calcoaceticus sGDH, in the presence of 3 mM Ca²⁺ | [1][8] |

| Dissociation Constant (K_d_) | nano- to picomolar range | In the presence of millimolar Ca²⁺ | [8] |

| Electron Transfer | |||

| Second-order rate constant for reaction with oxidized mediator | 2.2 x 10⁶ - 1.6 x 10⁸ M⁻¹s⁻¹ | PQQ-GDH at pH 7.2 | [9] |

| Bimolecular reactivity constant with MAZP | (5.7 ± 0.4) x 10⁷ M⁻¹s⁻¹ | PQQ-sGDH at pH 7.0 | [10] |

| Bimolecular reactivity constant with AMB radical cation | (8.8 ± 0.4) x 10⁷ M⁻¹s⁻¹ | PQQ-sGDH at pH 7.0 | [10] |

| Cysteamine Oxidation | |||

| Second-order rate constant (k₂) | 0.45 M⁻¹s⁻¹ | PQQ-catalyzed at neutral pH | [11] |

Signaling Pathways Modulated by PQQ

PQQ influences several critical signaling pathways, most notably those involved in mitochondrial biogenesis and antioxidant defense.

Mitochondrial Biogenesis: The PGC-1α Pathway

PQQ is a potent stimulator of mitochondrial biogenesis, the process of generating new mitochondria.[12] This is primarily achieved through the activation of the PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) signaling pathway.[13]

The proposed mechanism involves the following steps:

-

CREB Phosphorylation: PQQ induces the phosphorylation of the cAMP response element-binding protein (CREB) at serine 133.[12][13]

-

PGC-1α Expression: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter of the PGC-1α gene and increasing its expression.[12][13]

-

NRF Activation: PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).[12]

-

Mitochondrial Gene Expression: NRF-1 and NRF-2 stimulate the transcription of nuclear genes encoding mitochondrial proteins, as well as mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA.[12]

This signaling cascade ultimately leads to an increase in the number and function of mitochondria.

Caption: PQQ-mediated activation of the PGC-1α pathway leading to mitochondrial biogenesis.

Antioxidant Defense: The Nrf2 Pathway

PQQ also plays a crucial role in cellular antioxidant defense through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

The mechanism is as follows:

-

Keap1-Nrf2 Dissociation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). PQQ is proposed to interact with the Keap1-Nrf2 complex, leading to the dissociation of Nrf2 from Keap1.[14]

-

Nrf2 Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.[14]

-

ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15]

Caption: PQQ-mediated activation of the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the PQQ redox cycle.

PQQ-Dependent Glucose Dehydrogenase (GDH) Activity Assay

This spectrophotometric assay measures the activity of GDH by monitoring the reduction of an artificial electron acceptor.[16]

Materials:

-

Apo-GDH solution (e.g., from E. coli)

-

PQQ standard solutions (0.25–1.5 ng/mL)

-

Sample extracts

-

20 mM 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0) containing 0.1% Triton X-100, 1 mM CaCl₂, and 0.1% bovine serum albumin

-

Reaction mixture: 1 M D-glucose, 400 μM phenazine methosulfate, and 200 μM 2,6-dichlorophenolindophenol (DCIP) in 20 mM MOPS buffer (pH 7.0)

Procedure:

-

Apo-enzyme Preparation: Prepare apo-GDH by dialyzing the enzyme solution against a buffer containing a chelating agent (e.g., EDTA) to remove the PQQ cofactor. Subsequently, dialyze against the MOPS buffer to remove the chelating agent.[16]

-

Enzyme Reactivation: Incubate 250 μL of the apo-GDH solution (0.4 ng/mL) with 25 μL of either the PQQ standard or the sample extract at 25°C for 30 minutes to reconstitute the holoenzyme.[16]

-

Enzymatic Reaction: Initiate the reaction by adding the reconstituted enzyme solution to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[16] The rate of discoloration is proportional to the GDH activity.[16]

-

Quantification: Calculate the PQQ concentration in the sample by comparing its activity to the standard curve generated with the PQQ standards.[16]

Western Blot Analysis of CREB Phosphorylation

This protocol details the detection of phosphorylated CREB in cell lysates following PQQ treatment.[13]

Materials:

-

Cell culture reagents

-

PQQ solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with PQQ (e.g., 30 μM) for various time points (e.g., 15 min to 8 hours).[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated CREB signal to the total CREB signal to determine the relative level of phosphorylation.[13]

Analysis of PGC-1α mRNA Expression by qPCR

This method quantifies the change in PGC-1α gene expression following PQQ treatment.[7]

Materials:

-

Cell culture reagents

-

PQQ solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for PGC-1α and a housekeeping gene (e.g., β-actin)

-

qPCR master mix

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cultured cells with PQQ at the desired concentration and for the specified duration.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the qPCR program on a thermal cycler.

-

-

Data Analysis: Analyze the amplification data and calculate the relative expression of PGC-1α using the ΔΔCt method, normalizing to the housekeeping gene.[7]

Nrf2 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon PQQ treatment.[14]

Materials:

-

Cells cultured on coverslips

-

PQQ solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Nrf2

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with PQQ.

-

Fixation and Permeabilization: Fix the cells with fixation solution and then permeabilize with permeabilization buffer.

-

Blocking and Staining:

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Observe the localization of the Nrf2 signal. An increase in the co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation.[14]

Conclusion

The PQQ redox cycle is a fundamental biochemical process with far-reaching implications for cellular health. Its high efficiency as a redox catalyst, coupled with its ability to modulate key signaling pathways involved in mitochondrial biogenesis and antioxidant defense, underscores its potential as a therapeutic agent and a vital component of cellular function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of PQQ in health and disease. Further investigation into the precise molecular interactions and the full spectrum of PQQ's biological activities will undoubtedly pave the way for novel therapeutic strategies targeting a range of metabolic and neurodegenerative disorders.

References

- 1. Mechanism of Reconstitution/Activation of the Soluble PQQ-Dependent Glucose Dehydrogenase from Acinetobacter calcoaceticus: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron Transfer Kinetics between PQQ-dependent Soluble Glucose Dehydrogenase and Mediators [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Detection and determination of pyrroloquinoline quinone, the coenzyme of quinoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement of Glucose 1-Dehydrogenase (PQQ, quinone) [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrroloquinoline quinone-dependent carbohydrate dehydrogenase: activity enhancement and the role of artificial electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electron transfer mediators for PQQ dependent soluble glucose dehydrogenase catalyzed lactose oxidation reaction [lmaleidykla.lt]

- 11. Pyrroloquinoline quinone (coenzyme PQQ) and the oxidation of SH residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging-related intervertebral disk degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods - PMC [pmc.ncbi.nlm.nih.gov]

Pyrroloquinoline Quinone (PQQ): An Examination of its Status as an Essential Nutrient in Humans

Authored for: Researchers, Scientists, and Drug Development Professionals October 31, 2025

Abstract

Pyrroloquinoline quinone (PQQ) is a redox-active quinone that has garnered significant scientific interest for its role in physiological processes, including mitochondrial biogenesis, antioxidant defense, and cellular signaling. Found in various foods and human breast milk, PQQ is not synthesized by humans in significant amounts.[1] Animal studies have demonstrated that dietary deprivation of PQQ leads to growth impairment, compromised immune function, and reduced mitochondrial content, characteristics reminiscent of essential nutrient deficiencies.[2][3][4] However, PQQ is not currently classified as a vitamin or an essential nutrient for humans, as a specific deficiency syndrome has not been defined. This technical guide provides an in-depth analysis of the current evidence, examining the physiological roles, molecular mechanisms, and data from animal and human studies to evaluate the case for PQQ as an essential, or at least conditionally essential, nutrient. We present quantitative data in structured tables, detail key experimental methodologies, and visualize the complex signaling pathways modulated by PQQ.

Introduction: Defining Essentiality

An essential nutrient is a substance that must be obtained from the diet because the body cannot synthesize it in sufficient quantities to maintain health, normal growth, and function. The absence of an essential nutrient results in a specific deficiency disease that is reversed or prevented only by the intake of that nutrient.

Pyrroloquinoline quinone (PQQ), first identified as a bacterial enzyme cofactor, is a small, water-soluble molecule with potent antioxidant capabilities.[2][5] It is naturally present in foods such as leafy vegetables, fruits, and fermented products.[1][6] While animal models have shown that a lack of dietary PQQ results in adverse health outcomes, its official classification in human nutrition remains debated.[7][8] This paper will explore the molecular mechanisms and physiological evidence to address the central question: Does PQQ meet the criteria to be considered an essential nutrient for humans?

Physiological Roles and Effects of Deficiency

PQQ's biological significance stems from its powerful redox cycling activity, which can be 100 to 1,000 times more efficient than ascorbic acid and other polyphenolic compounds.[7] This property underpins its primary roles in cellular health.

Mitochondrial Biogenesis

One of the most well-documented functions of PQQ is its ability to stimulate the creation of new mitochondria, a process known as mitochondrial biogenesis.[6][9] This is critical for cellular energy production and is implicated in healthy aging. Studies in animal models have shown that dietary PQQ deficiency can lead to a reduction in mitochondrial content by up to 30%.[1] PQQ supplementation, conversely, has been shown to increase mitochondrial numbers and function.[10][11]

Antioxidant and Anti-inflammatory Activity

PQQ functions as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.[6][10] Its stable molecular structure allows it to participate in numerous redox cycles, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[3] Furthermore, PQQ exhibits significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10][12]

Neuroprotection and Cognitive Function

PQQ has demonstrated considerable neuroprotective effects. It has been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a protein crucial for the survival and development of neurons.[13][14] By protecting neurons from oxidative damage and excitotoxicity, PQQ may support cognitive function.[14][15] Human clinical trials have suggested that PQQ supplementation can improve measures of attention, memory, and cerebral blood flow in older adults.[7][16][17]

Evidence from Deficiency Studies

Animal studies provide the strongest case for PQQ's essentiality. Diets deficient in PQQ have been linked to a range of health issues, including:

-

Impaired Growth: Reduced growth rates in young animals.[2][3]

-

Compromised Immunity: Impaired immune responses and reduced lymphocyte proliferation.[2]

-

Reduced Reproductive Performance: Decreased fertility and litter sizes.[11]

-

Altered Metabolism: Elevated serum triglycerides and impaired energy metabolism.[18]

These deficiency-induced phenotypes are often reversed upon the reintroduction of PQQ into the diet, fulfilling a key criterion for an essential nutrient.[7]

Molecular Mechanisms of Action: Signaling Pathways

PQQ exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways that are central to metabolism, inflammation, and cell survival.

PGC-1α and Mitochondrial Biogenesis

PQQ is a potent activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), often described as the master regulator of mitochondrial biogenesis.[5][10] PQQ achieves this through several interconnected pathways. One primary mechanism involves the activation of cAMP Response Element-Binding protein (CREB).[18][19] PQQ stimulates the phosphorylation of CREB, which then binds to the promoter region of the PGC-1α gene, increasing its expression.[18] PGC-1α, in turn, activates nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), orchestrating the synthesis of new mitochondria.[18][20]

References

- 1. performancelab.com [performancelab.com]

- 2. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. levateyou.com [levateyou.com]

- 4. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention [mdpi.com]

- 5. Antioxidant Mechanisms of PQQ – BRC Food Tech [brcfoodtech.com]

- 6. PQQ Benefits: Supporting Cellular Function Science [asherlongevity.com]

- 7. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. supplementneeds.co.uk [supplementneeds.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 11. draxe.com [draxe.com]

- 12. PQQ and Inflammation [calerie.com.tw]

- 13. mecenemarket.com [mecenemarket.com]

- 14. How PQQ Protects the Brain - Life Extension [lifeextension.com]

- 15. Here’s How PQQ Might Contribute to Mitochondrial, Neural, and Cognitive Health. | by Dr Mehmet Yildiz | EUPHORIA | Medium [medium.com]

- 16. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrroloquinoline quinone disodium salt improves brain function in both younger and older adults - Food & Function (RSC Publishing) DOI:10.1039/D2FO01515C [pubs.rsc.org]

- 18. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pyrroloquinoline quinone promotes mitochondrial biogenesis in rotenone-induced Parkinson’s disease model via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of Pyrroloquinoline quinone

Introduction

Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a novel redox cofactor with significant implications for cellular metabolism, antioxidant defense, and signal transduction.[1][2][3] Initially identified as a non-covalently bound coenzyme in bacterial dehydrogenases, PQQ has since been recognized for its vitamin-like functions and potent biological activities in mammalian systems.[4][5][6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological functions, and associated signaling pathways of PQQ, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

PQQ is an aromatic, tricyclic ortho-quinone.[4] Its systematic IUPAC name is 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid.[3][8] The molecule is highly electrophilic and can react with various substances, including carbonyl reagents.[5] PQQ's structure allows it to participate in redox cycling, acting as a highly efficient electron carrier.[9]

Table 1: Physicochemical Properties of Pyrroloquinoline Quinone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆N₂O₈ | [3][8] |

| Molar Mass | 330.21 g/mol | [1][3] |

| CAS Number | 72909-34-3 | [1][8] |

| Appearance | Crystalline solid | [8] |

| Melting Point | > 300 °C | [10] |

| UV/Vis λmax | 251, 371 nm | [8] |

| Redox Potential | -90 mV to -125 V (vs Ag/AgCl) at pH 6.0-7.0 | [11][12] |

Table 2: Solubility of Pyrroloquinoline Quinone

| Solvent | Solubility | Reference(s) |

| Water (25 °C) | ~3 g/L (as disodium salt) | [10] |

| PBS (pH 7.2) | ~0.1 mg/mL | [8] |

| Ethanol | ~0.1 mg/mL | [8] |

| DMSO | ~2 mg/mL | [8] |

| Dimethyl formamide | ~1 mg/mL | [8] |

| Organic Solvents | Generally insoluble | [10] |

Biological Properties and Core Functions

PQQ's biological significance stems from two primary functions: its role as a redox cofactor for enzymes and its potent antioxidant capacity.

2.1. Enzyme Cofactor

PQQ serves as an essential cofactor for a class of enzymes known as quinoproteins, primarily bacterial dehydrogenases such as glucose dehydrogenase and alcohol dehydrogenase.[1][4][5][13] In these enzymes, PQQ facilitates the oxidation of substrates like sugars and alcohols.[13] While its role as a direct vitamin cofactor in mammals is debated, PQQ has been shown to act as a crucial modulating cofactor for various mammalian enzymes, including lactate dehydrogenase, enhancing the oxidation of NADH to NAD+.[1][4][5] This function is critical for maintaining cellular NAD+ levels, which are essential for the activity of sirtuins and overall energy metabolism.[5]

2.2. Antioxidant Activity

PQQ is a powerful antioxidant capable of undergoing reversible reduction-oxidation (redox) cycling.[9][14] Its reduced form, PQQH₂, can effectively scavenge a wide range of reactive oxygen species (ROS), including superoxide and peroxyl radicals.[5][9] PQQ's redox cycling efficiency is remarkably high, estimated to be 100 to 1,000 times more potent than other antioxidants like ascorbic acid (Vitamin C) on a molar basis.[5][15] This capability allows PQQ to protect cellular components, particularly mitochondria, from oxidative damage such as lipid peroxidation and protein carbonyl formation.[9][16]

Modulation of Cellular Signaling Pathways

PQQ influences a multitude of cellular processes by modulating key signaling pathways involved in mitochondrial function, antioxidant defense, inflammation, and metabolism.

3.1. Mitochondrial Biogenesis (PGC-1α Pathway)

PQQ is a potent stimulator of mitochondrial biogenesis, the process of generating new mitochondria.[17][18] It achieves this primarily by increasing the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of this process.[4][6][19] PQQ stimulates the phosphorylation of cAMP response element-binding protein (CREB), which in turn activates the PGC-1α promoter.[6] The subsequent increase in PGC-1α expression leads to the activation of downstream nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), culminating in the synthesis of new mitochondrial components.[6][19]

3.2. Antioxidant Response (Nrf2 Pathway)

PQQ enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive by Keap1. PQQ promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription and a strengthened defense against oxidative stress.

3.3. Anti-Inflammatory Signaling (NF-κB & MAPK Pathways)

PQQ exhibits anti-inflammatory properties by modulating key inflammatory signaling cascades. It has been shown to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a central transcription factor that promotes the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[4][19] PQQ can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are involved in regulating immune responses, cell proliferation, and apoptosis.[4][20] Furthermore, PQQ can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the secretion of mature pro-inflammatory cytokines.[4][19]

Key Experimental Protocols

This section outlines methodologies for common experiments used to analyze PQQ and its effects on cellular pathways.

4.1. Determination of PQQ by High-Performance Liquid Chromatography (HPLC)

This protocol describes an HPLC-UV method for quantifying PQQ in samples, adapted from a redox-based colorimetric reaction method.[21][22]

-

Principle: PQQ is separated by reverse-phase HPLC. Post-column, it reacts with dithiothreitol (DTT) to generate superoxide radicals. These radicals convert a tetrazolium salt (INT) into a formazan dye, which is detected by its absorbance.[21][22]

-

Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., ODS column).

-

Reagents:

-

Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Post-Column Reagent 1: Dithiothreitol (DTT) solution.

-

Post-Column Reagent 2: 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) solution.

-

-

Methodology:

-

Sample Preparation: Filter liquid samples (e.g., juices, cell culture media) through a 0.45 µm filter.[22] For solid samples, perform an appropriate extraction followed by filtration.

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute PQQ. A typical gradient might run from 5% to 75% acetonitrile.[23]

-

-

Post-Column Reaction:

-

Mix the column eluate online first with the DTT solution and then with the INT solution using a mixing tee and reaction coil.

-

-

Detection: Monitor the absorbance of the resulting formazan dye at 490 nm.[21][22]

-

Quantification: Create a standard curve using known concentrations of PQQ to quantify the amount in the sample. The detection limit for this method is in the low nanomolar range.[21]

-

4.2. Analysis of Signaling Pathways by Western Blot

This protocol provides a general method for analyzing changes in protein expression and phosphorylation in response to PQQ treatment, as cited in studies of the Nrf2, SIRT3, and AMPK pathways.[24][25][26]

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample separated by size, allowing for the quantification of protein levels and post-translational modifications like phosphorylation.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., IPEC-J2, 3T3-L1, HTM cells) to desired confluency. Treat cells with PQQ at the desired concentration (e.g., 10-200 nM) for a specified time (e.g., 2-24 hours).[24][25][26] Include appropriate vehicle and positive/negative controls.

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[25] For analysis of nuclear proteins like Nrf2, perform nucleocytoplasmic fractionation using a dedicated kit.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-Nrf2, anti-PGC-1α) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different conditions.[27]

-

References

- 1. Pyrroloquinoline quinone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pyrroloquinoline Quinone | C14H6N2O8 | CID 1024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PQQ----An Essential "Cofactor" for Specific Enzyme_News_Shandong Yuanlitai Medical Technology Co. Ltd. [yltnutra.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The PQQ story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrroloquinoline quinone: properties, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 15. Antioxidant Mechanisms of PQQ – BRC Food Tech [brcfoodtech.com]

- 16. researchgate.net [researchgate.net]

- 17. How PQQ Regrows Mitochondria In Aging Cells - Life Extension [lifeextension.com]

- 18. caringsunshine.com [caringsunshine.com]

- 19. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Pyrroloquinoline quinone regulates the redox status in vitro and in vivo of weaned pigs via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pyrroloquinoline Quinone Alleviates Intestinal Inflammation and Cell Apoptosis via the MKK3/6-P38 Pathway in a Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of a Redox Cofactor: A Technical Guide to PQQ's Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ), a redox cofactor with potent antioxidant and cell-signaling modulating properties, has garnered significant interest within the scientific community. Its capacity to influence a multitude of cellular processes, from mitochondrial biogenesis to neuroprotection and inflammation, is intrinsically linked to its interaction with key signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PQQ's effects, with a focus on the CREB, MAPK, PI3K/Akt, AMPK, and JAK/STAT signaling cascades. Detailed experimental methodologies, quantitative data summaries, and visual pathway representations are presented to equip researchers and drug development professionals with a comprehensive understanding of PQQ's therapeutic potential.

Introduction

Pyrroloquinoline quinone (PQQ) is a small quinone molecule that functions as a redox cofactor in various bacterial dehydrogenases.[1] While not biosynthesized in animals, it is a ubiquitous micronutrient found in various foods.[2] Accumulating evidence suggests that PQQ plays a significant role in mammalian physiology, influencing processes critical for health and disease.[3] Its beneficial effects are largely attributed to its ability to modulate cellular signaling pathways, thereby impacting gene expression and protein activity. This guide delves into the core signaling networks affected by PQQ, providing a technical overview for advanced research and development.

PQQ and the CREB Signaling Pathway: A Master Regulator of Mitochondrial Biogenesis

One of the most well-documented effects of PQQ is its ability to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[4][5] This action is primarily mediated through the activation of the cAMP response element-binding protein (CREB).[4][5]

PQQ exposure leads to the phosphorylation of CREB at serine 133.[4][5] Activated p-CREB then translocates to the nucleus and binds to the promoter region of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[4][6] This binding event increases the transcription and subsequent protein expression of PGC-1α.[4][5] PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which are transcription factors that drive the expression of genes essential for mitochondrial function and replication, including mitochondrial transcription factor A (TFAM).[4][7]

Diagram: PQQ-Mediated CREB Signaling Pathway for Mitochondrial Biogenesis

PQQ activates CREB, leading to PGC-1α expression and mitochondrial biogenesis.

Quantitative Data: PQQ's Effect on Mitochondrial Biogenesis Markers

| Parameter | Cell Line | PQQ Concentration | Duration | Fold Change/Effect | Reference |

| Citrate Synthase Activity | Hepa1-6 | 10-30 µM | 24-48 h | Increased | [5] |

| Cytochrome c Oxidase Activity | Hepa1-6 | 10-30 µM | 24-48 h | Increased | [5] |

| Mitochondrial DNA Content | Hepa1-6 | 10-30 µM | 24-48 h | Increased | [5] |

| PGC-1α mRNA Expression | Hepa1-6 | 30 µM | 24 h | Increased | [4] |

| PGC-1α Protein Expression | Hepa1-6 | 30 µM | 24 h | Increased | [4] |

| CREB Phosphorylation (Ser133) | Hepa1-6 | 30 µM | Minutes | Increased | [4] |

Experimental Protocol: Western Blot for CREB Phosphorylation

-

Cell Culture and Treatment: Mouse Hepa1-6 cells are cultured in DMEM supplemented with 10% FBS. Cells are treated with 30 µM PQQ for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-CREB (Ser133) and total CREB.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the ratio of phosphorylated CREB to total CREB.

Modulation of MAPK and PI3K/Akt Signaling Pathways: Implications for Cell Survival and Neuroprotection

PQQ has demonstrated significant neuroprotective effects, and these are, in part, mediated by its influence on the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[7][8][9]

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stimuli. PQQ has been shown to modulate these pathways, often in a context-dependent manner.[10] For instance, in models of neurotoxicity, PQQ can promote the phosphorylation of ERK1/2, a pathway associated with cell survival and proliferation.[9] Conversely, in inflammatory contexts, PQQ can inhibit the activation of p38 and JNK, which are often linked to apoptosis and inflammatory responses.[10][11]

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. PQQ has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[12][13] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors that promote cell survival.[12]

Diagram: PQQ's Influence on MAPK and PI3K/Akt Pathways

PQQ modulates MAPK and PI3K/Akt pathways to promote cell survival.

Quantitative Data: PQQ's Impact on MAPK and PI3K/Akt Signaling

| Parameter | Cell/Animal Model | Condition | PQQ Concentration/Dose | Effect | Reference |

| p-Akt Expression | Schwann cells | In vitro | 1-100 nmol/L | Up-regulated | [13] |

| p-Akt Expression | H9C2 cardiomyocytes | Oxygen-glucose deprivation | 100 µM | Partially reversed decrease | [12] |

| p-p38 Phosphorylation | Primary microglia | LPS-stimulated | Not specified | Inhibited | [10] |

| p-JNK Phosphorylation | Primary microglia | LPS-stimulated | Not specified | Inhibited | [10] |

Experimental Protocol: In Vitro Kinase Assay for Akt Activity

-

Immunoprecipitation: H9C2 cells are treated with PQQ and/or subjected to oxygen-glucose deprivation. Cell lysates are prepared, and Akt is immunoprecipitated using an anti-Akt antibody conjugated to agarose beads.

-

Kinase Reaction: The immunoprecipitated Akt is incubated in a kinase buffer containing ATP and a specific Akt substrate (e.g., GSK-3 fusion protein).

-

Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.

-

Quantification: The intensity of the phosphorylated substrate band is quantified to determine Akt kinase activity.

The Role of AMPK Signaling in PQQ-Mediated Metabolic Regulation

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism.[2] PQQ has been shown to activate AMPK, contributing to its beneficial effects on metabolism, including the inhibition of fat accumulation.[2][14][15]

PQQ-mediated AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This reduces lipogenesis.[2] Furthermore, activated AMPK can enhance the expression of PGC-1α, thereby linking energy sensing to mitochondrial biogenesis and function.[2][14]

Diagram: PQQ's Activation of the AMPK Signaling Pathway

PQQ activates AMPK, leading to reduced lipogenesis and enhanced mitochondrial biogenesis.

PQQ's Immunomodulatory Effects via the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a critical role in immunity and inflammation.[16][17] PQQ has been shown to modulate the JAK/STAT pathway, contributing to its anti-inflammatory and immunomodulatory properties.[7][18]

In a mouse model of allergic airway inflammation, PQQ administration was found to inhibit the phosphorylation of STAT1, STAT3, and STAT6, while promoting the phosphorylation of STAT4.[18] This differential regulation of STAT proteins can alter the balance of T-helper cell differentiation, thereby mitigating the inflammatory response.[18]

Diagram: PQQ's Modulation of the JAK/STAT Signaling Pathway

PQQ differentially modulates STAT phosphorylation to exert immunomodulatory effects.

Conclusion

Pyrroloquinoline quinone is a multifaceted compound that exerts its profound physiological effects through the intricate modulation of a network of cellular signaling pathways. Its ability to activate pro-survival and mitochondrial biogenesis pathways such as CREB, PI3K/Akt, and AMPK, while dampening pro-inflammatory cascades like p38/JNK and aspects of the JAK/STAT pathway, underscores its therapeutic potential. The detailed understanding of these interactions, supported by robust experimental data and methodologies, is paramount for the continued exploration of PQQ in drug discovery and development. This guide provides a foundational framework for researchers to further investigate and harness the signaling-modulatory properties of this intriguing redox cofactor.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 3. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How PQQ Protects the Brain - Life Extension [lifeextension.com]

- 10. Pyrroloquinoline Quinone (PQQ) Inhibits Lipopolysaccharide Induced Inflammation in Part via Downregulated NF-κB and p38/JNK Activation in Microglial and Attenuates Microglia Activation in Lipopolysaccharide Treatment Mice | PLOS One [journals.plos.org]

- 11. Pyrroloquinoline quinone (PQQ) inhibits lipopolysaccharide induced inflammation in part via downregulated NF-κB and p38/JNK activation in microglial and attenuates microglia activation in lipopolysaccharide treatment mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrroloquinoline quinone inhibits oxygen/glucose deprivation-induced apoptosis by activating the PI3K/AKT pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The roles of PI3K/Akt pathway in proliferation of Schwann cells promoted by pyrroloquinoline quinone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrroloquinoline quinone promotes mitochondrial biogenesis in rotenone-induced Parkinson's disease model via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondriogenesis, PQQ, AMPK, Nampt, NAD+, Sirtuins & PGC1-alpha [michaelrucker.com]

- 16. mdpi.com [mdpi.com]

- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 18. Pyrroloquinoline Quinone Administration Alleviates Allergic Airway Inflammation in Mice by Regulating the JAK-STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiamine Pyrophosphate (TPP): A Technical Guide to its Core Mechanism in Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme for a suite of crucial enzymes that govern central carbohydrate metabolism. Its unique chemical structure, featuring a reactive thiazolium ring, enables it to catalyze key reactions that are otherwise biochemically challenging, such as the decarboxylation of α-keto acids and the transfer of two-carbon units. This technical guide provides an in-depth exploration of the TPP mechanism, detailing its catalytic cycle and its function within major metabolic hubs, including the Pyruvate Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (α-KGDHC), and the Pentose Phosphate Pathway (PPP). We present quantitative kinetic data for TPP-dependent enzymes, detail foundational experimental protocols for their study, and illustrate key pathways and mechanisms using Graphviz diagrams, offering a comprehensive resource for professionals in research and drug development.

Introduction: The Chemistry of a Master Coenzyme

Thiamine pyrophosphate is a derivative of thiamine (vitamin B1).[1][2] Its structure is composed of a pyrimidine ring linked to a thiazole ring, which is in turn connected to a pyrophosphate group.[3] The catalytic prowess of TPP resides in the thiazolium ring. The proton on the C2 carbon of this ring is unusually acidic, and its removal leads to the formation of a carbanion, or more accurately, an ylide, which is a species with adjacent positive and negative charges.[3][4] This ylide is stabilized by the adjacent positively charged nitrogen and the sulfur atom in the ring, making it a potent nucleophile ready to initiate catalysis.[3][4]

The Core Catalytic Mechanism of TPP

The fundamental mechanism of TPP-dependent enzymes involves a four-step catalytic cycle that leverages the unique reactivity of the thiazolium ylide.[3]

-

Ylide Formation: The catalytic cycle begins with the deprotonation of the C2 carbon of the thiazolium ring to form the nucleophilic ylide.[5][6]

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., an α-keto acid like pyruvate). This forms a covalent adduct.[3][6]

-

Electron Sink and Bond Cleavage: The positively charged nitrogen of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops as a key carbon-carbon bond in the substrate is cleaved.[4][7] For α-keto acids, this step is a decarboxylation, releasing CO2. For transketolase, it involves the cleavage of a ketol group.

-

Product Release and Coenzyme Regeneration: The resulting intermediate is then resolved. This can involve protonation or transfer of the substrate-derived fragment to an acceptor molecule. This process releases the final product and regenerates the TPP ylide, preparing it for another catalytic cycle.[3]

Caption: General catalytic cycle of Thiamine Pyrophosphate (TPP).

TPP-Dependent Enzymes in Core Carbohydrate Metabolism

TPP is the critical cofactor for several multienzyme complexes and individual enzymes that function at key metabolic crossroads, linking glycolysis to the citric acid cycle and interconnecting various sugar phosphate pools.[1][8]

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multienzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key substrate for the citric acid cycle and fatty acid synthesis.[9][10] This reaction serves as an irreversible link between glycolysis and the citric acid cycle. The PDC consists of three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3).[9][11]

TPP is the essential coenzyme for the E1 component.[6][9] The TPP ylide attacks the carbonyl carbon of pyruvate, facilitating its decarboxylation. The resulting hydroxyethyl group remains covalently attached to TPP as hydroxyethyl-TPP (HE-TPP).[4][6] This two-carbon unit is then transferred to the lipoamide arm of the E2 enzyme, regenerating the TPP cofactor.[9]

References

- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]

The Pivotal Role of Thiamine Pyrophosphate: From Discovery to Therapeutic Target

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living systems. Its discovery was a landmark in the history of nutritional science, unraveling the molecular basis of the devastating disease beriberi and establishing the concept of essential cofactors in enzymatic reactions. This technical guide provides an in-depth exploration of the discovery, biochemical significance, and therapeutic potential of TPP. We delve into the key experiments that elucidated its function, present detailed methodologies for assessing the activity of TPP-dependent enzymes, and summarize crucial quantitative data. Furthermore, we explore the burgeoning field of TPP-dependent pathways as targets for drug development in infectious diseases and oncology, providing a comprehensive resource for professionals engaged in biomedical research and therapeutic innovation.

A Historical Perspective: The Discovery of Thiamine and its Coenzymatic Form